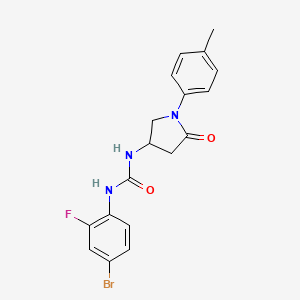

(3-Methylphenyl)(pyridin-2-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

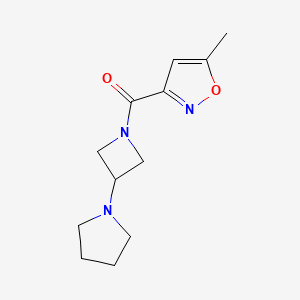

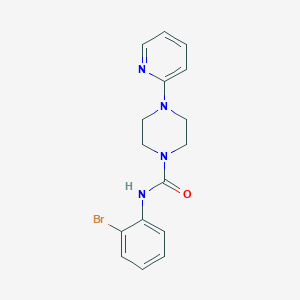

“(3-Methylphenyl)(pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C13H14N2 . It is related to other compounds such as “(3-methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride” and “phenyl(pyridin-2-yl)methanamine” which have similar structures .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .Molecular Structure Analysis

The molecular structure of “(3-Methylphenyl)(pyridin-2-yl)methanamine” can be represented by the InChI code: 1S/C13H14N2/c1-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 . This indicates that the compound consists of a pyridin-2-yl group and a 3-methylphenyl group connected by a methanamine bridge.科学的研究の応用

Copper-Catalyzed Synthesis of Pyridin-2-yl-methanones

(Reference: )

The compound can be used in the synthesis of pyridin-2-yl-methanones via a copper-catalyzed Csp3-H oxidation approach. Under mild conditions, pyridin-2-yl-methanes react with water to yield these aromatic ketones. Notably, substituted benzene, thiophene, thiazole, pyridine, and triazine derivatives participate effectively in this transformation. This method provides new insights for water-involving oxidation reactions.

Herbicidal Activity and Crop Safety

Although not explicitly mentioned, related derivatives (such as substituted 3-(pyridin-2-yl)phenylamino compounds) have been investigated as protoporphyrinogen oxidase (PPO) inhibitors with herbicidal activity. Researchers could explore similar applications for our compound .

将来の方向性

The future directions for research on “(3-Methylphenyl)(pyridin-2-yl)methanamine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, the development of new methodologies using PhI(OAc)2 and addressing issues associated with existing protocols for the conversion of amines to carbonyl compounds could be a promising area of research .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can undergo oxidation reactions . This suggests that (3-Methylphenyl)(pyridin-2-yl)methanamine might interact with its targets through oxidation processes, leading to changes in the target molecules.

Biochemical Pathways

Related compounds have been involved in oxidation reactions, which are fundamental transformations in synthetic organic chemistry . These reactions can lead to the production of various synthetic intermediates such as imines, nitriles, oximes, and amides .

Pharmacokinetics

Similar compounds have been studied for their absorption, distribution, metabolism, and excretion properties .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that (3-methylphenyl)(pyridin-2-yl)methanamine might also have diverse biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Methylphenyl)(pyridin-2-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

特性

IUPAC Name |

(3-methylphenyl)-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFDOYUFYUNJTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)

![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)

![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)